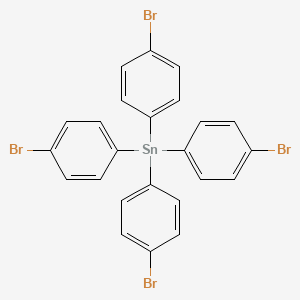
Tetrakis(4-bromophenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(4-bromophenyl)stannane is an organotin compound with the chemical formula Sn(C6H4Br)4. It is a derivative of stannane, where four bromophenyl groups are attached to a central tin atom. This compound is of interest due to its unique structural and chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-bromophenyl)stannane typically involves the reaction of tin tetrachloride (SnCl4) with 4-bromophenylmagnesium bromide (C6H4BrMgBr) in an ether solvent. The reaction proceeds as follows:
SnCl4+4C6H4BrMgBr→Sn(C6H4Br)4+4MgCl2
This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reagents and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Tetrakis(4-bromophenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenyl rings can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atoms.
Oxidation Reactions: Oxidized tin compounds with higher oxidation states.
Reduction Reactions: Reduced tin compounds with lower oxidation states.
科学研究应用
Tetrakis(4-bromophenyl)stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organotin compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of Tetrakis(4-bromophenyl)stannane involves its interaction with various molecular targets. The tin center can coordinate with different ligands, influencing the reactivity and stability of the compound. The bromophenyl groups can participate in π-π interactions and other non-covalent interactions, affecting the compound’s behavior in different environments.
相似化合物的比较
Similar Compounds
Tetrakis(4-bromophenyl)silane: Similar structure but with a silicon center instead of tin.
Tetrakis(4-bromophenyl)methane: Contains a carbon center instead of tin.
Tetrakis(4-bromophenyl)germane: Features a germanium center instead of tin.
Uniqueness
Tetrakis(4-bromophenyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties. The tin center allows for unique coordination chemistry and reactivity patterns not observed in its silicon, carbon, or germanium analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C24H16Br4Sn |
|---|---|
分子量 |
742.7 g/mol |
IUPAC 名称 |
tetrakis(4-bromophenyl)stannane |
InChI |
InChI=1S/4C6H4Br.Sn/c4*7-6-4-2-1-3-5-6;/h4*2-5H; |
InChI 键 |
ZSIPNKWONKMESS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1Br)[Sn](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


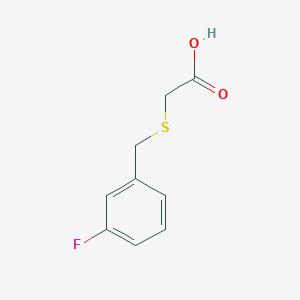

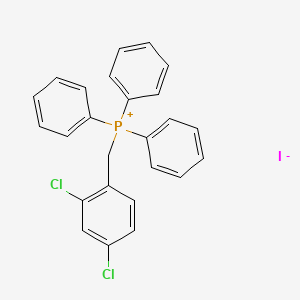



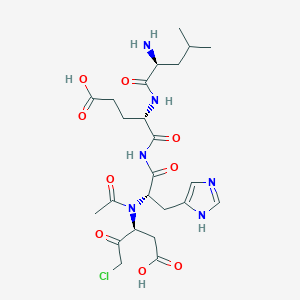
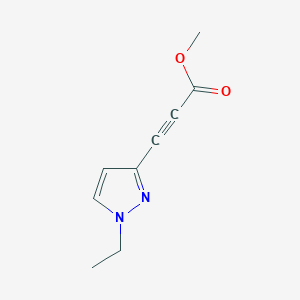
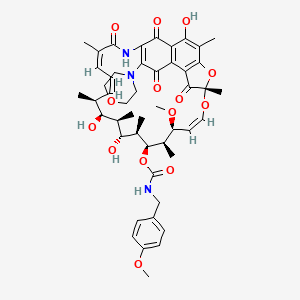
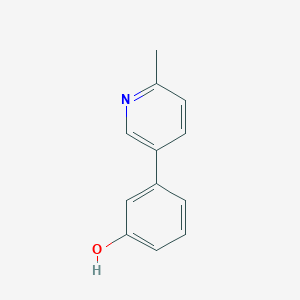
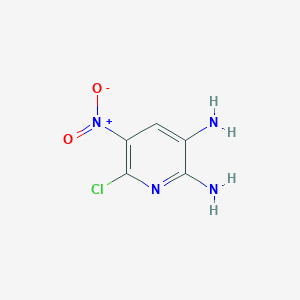
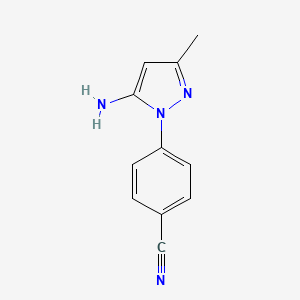
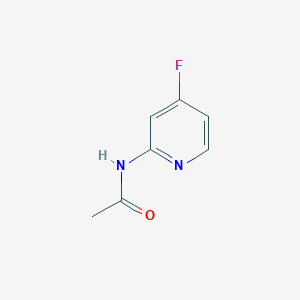
![(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13150903.png)
